6-Chloro-2-(piperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
6-Chloro-2-(piperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with chloro, piperidinyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Piperidine and Pyrrolidine: The final step involves the nucleophilic substitution of the chloro group with piperidine and pyrrolidine under basic conditions, often using potassium carbonate (K2CO3) as a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(piperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like K2CO3.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(piperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(piperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(morpholin-4-yl)quinoline
- 6-Chloro-2-(piperazin-1-yl)quinoline
- 6-Chloro-2-(azepan-1-yl)quinoline
Uniqueness
6-Chloro-2-(piperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of both piperidinyl and pyrrolidinyl groups, which can confer distinct pharmacological properties and reactivity compared to other similar compounds. This dual substitution pattern can enhance its binding affinity and selectivity for certain biological targets.
Properties
Molecular Formula |
C18H22ClN3 |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
6-chloro-2-piperidin-1-yl-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C18H22ClN3/c19-14-6-7-16-15(12-14)17(21-8-4-5-9-21)13-18(20-16)22-10-2-1-3-11-22/h6-7,12-13H,1-5,8-11H2 |
InChI Key |
SHIMPLAVMQCCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N4CCCC4 |
Origin of Product |
United States |
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